
1-Cyclopropyl-3-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ciclopropil-3-(trifluorometoxi)benceno es un compuesto orgánico con la fórmula molecular C₁₀H₉F₃O. Presenta un anillo de benceno sustituido con un grupo ciclopropil y un grupo trifluorometoxi.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El 1-ciclopropil-3-(trifluorometoxi)benceno se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de acoplamiento de Suzuki–Miyaura, que es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada. Este método utiliza reactivos de boro y catalizadores de paladio en condiciones suaves y tolerantes a grupos funcionales .
Métodos de Producción Industrial: La producción industrial de 1-ciclopropil-3-(trifluorometoxi)benceno generalmente implica reacciones de acoplamiento de Suzuki–Miyaura a gran escala. El proceso está optimizado para obtener un alto rendimiento y pureza, empleando a menudo técnicas de purificación avanzadas como la cromatografía líquida de alto rendimiento (HPLC) y la espectrometría de masas de cromatografía de gases (GC-MS) para garantizar la calidad del producto .
Análisis De Reacciones Químicas
Tipos de Reacciones: El 1-ciclopropil-3-(trifluorometoxi)benceno experimenta diversas reacciones químicas, incluyendo:
Sustitución Electrofílica Aromática: Esta reacción implica la sustitución de un átomo de hidrógeno en el anillo de benceno por un electrófilo.
Sustitución Nucleofílica: El grupo trifluorometoxi puede participar en reacciones de sustitución nucleofílica, a menudo utilizando reactivos como metóxido de sodio o terc-butóxido de potasio.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo pueden oxidar el grupo ciclopropil para formar ácidos carboxílicos o cetonas.
Reducción: La hidrogenación utilizando paladio sobre carbono (Pd/C) puede reducir el anillo de benceno o el grupo ciclopropil bajo alta presión y temperatura.
Principales Productos:
Sustitución Electrofílica Aromática: Los productos incluyen derivados halogenados como el 1-ciclopropil-3-(bromometoxi)benceno.
Sustitución Nucleofílica: Los productos incluyen derivados donde el grupo trifluorometoxi es reemplazado por otros nucleófilos.
Aplicaciones Científicas De Investigación
El 1-ciclopropil-3-(trifluorometoxi)benceno tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del 1-ciclopropil-3-(trifluorometoxi)benceno implica su interacción con dianas moleculares a través de sus grupos funcionales. El grupo trifluorometoxi puede participar en enlaces de hidrógeno e interacciones dipolo-dipolo, mientras que el grupo ciclopropil puede participar en interacciones estéricas. Estas interacciones influyen en la reactividad del compuesto y su afinidad de unión a diversas dianas biológicas .
Compuestos Similares:
- 1-Ciclopropil-4-(trifluorometoxi)benceno
- 1-Ciclopropil-2-(trifluorometoxi)benceno
- 1-Ciclopropil-3-(trifluorometil)benceno
Unicidad: El 1-ciclopropil-3-(trifluorometoxi)benceno es único debido a la posición específica de los grupos ciclopropil y trifluorometoxi en el anillo de benceno. Esta posición influye en su reactividad química y propiedades físicas, lo que lo hace diferente de otros compuestos similares .
Comparación Con Compuestos Similares
- 1-Cyclopropyl-4-(trifluoromethoxy)benzene
- 1-Cyclopropyl-2-(trifluoromethoxy)benzene
- 1-Cyclopropyl-3-(trifluoromethyl)benzene
Uniqueness: 1-Cyclopropyl-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the cyclopropyl and trifluoromethoxy groups on the benzene ring. This positioning influences its chemical reactivity and physical properties, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C10H9F3O |
|---|---|
Peso molecular |
202.17 g/mol |
Nombre IUPAC |
1-cyclopropyl-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)14-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 |
Clave InChI |
POFWJUJPJMRFCT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=CC=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


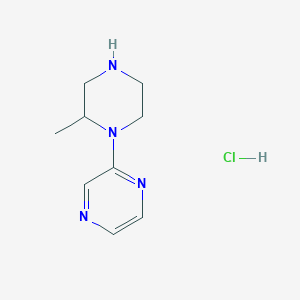
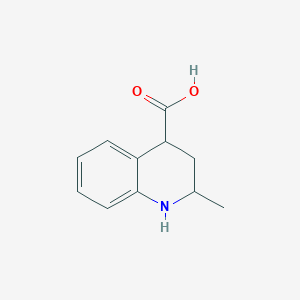
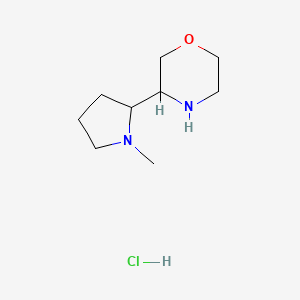
![[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B11718317.png)
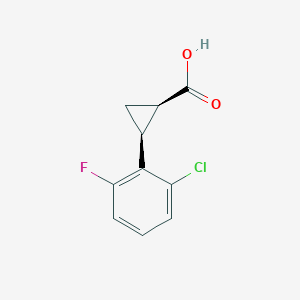
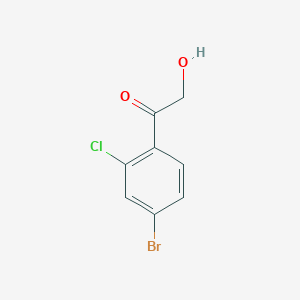
![Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)
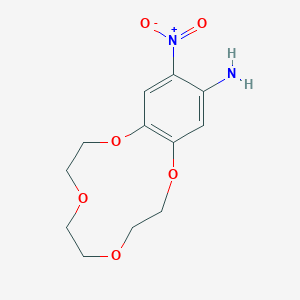



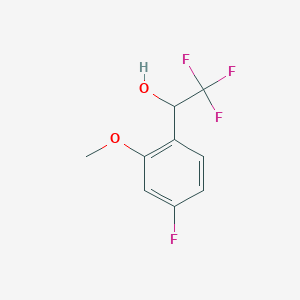
![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)

